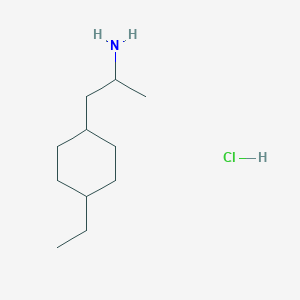

1-(4-Ethylcyclohexyl)propan-2-amine;hydrochloride

Description

1-(4-Ethylcyclohexyl)propan-2-amine hydrochloride is a synthetic organic compound structurally classified as a cyclohexyl-substituted amphetamine derivative. Its molecular formula is C₁₁H₂₂ClN, with an average molecular weight of 203.75 g/mol. The compound features a cyclohexane ring substituted with an ethyl group at the para-position (4-ethylcyclohexyl) and a propan-2-amine moiety linked to the cyclohexyl group. The hydrochloride salt enhances its stability and solubility in polar solvents .

The cyclohexyl group introduces steric hindrance and lipophilicity, which may influence its blood-brain barrier permeability and metabolic stability compared to aromatic analogs .

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(4-ethylcyclohexyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N.ClH/c1-3-10-4-6-11(7-5-10)8-9(2)12;/h9-11H,3-8,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOMDORZKFQFDCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)CC(C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Ethylcyclohexyl)propan-2-amine;hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethylcyclohexanone and propan-2-amine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

1-(4-Ethylcyclohexyl)propan-2-amine;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

1-(4-Ethylcyclohexyl)propan-2-amine;hydrochloride serves as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structural properties allow it to participate in various chemical reactions, including:

- Oxidation : Using oxidizing agents like potassium permanganate.

- Reduction : Employing reducing agents such as lithium aluminum hydride.

- Substitution Reactions : Where functional groups are replaced under specific conditions.

Biology

The compound is investigated for its potential biological activity, particularly in its interactions with biomolecules. Studies have shown that it may bind to specific receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate these mechanisms fully .

Medicine

Research is ongoing to explore the therapeutic applications of this compound, particularly in treating conditions related to neurological disorders. Its potential as a medication is being evaluated through various preclinical studies .

Industrial Applications

This compound is also utilized in the development of new materials and chemical processes across various industries, including pharmaceuticals, food, and cosmetics. Its versatility makes it suitable for applications that require specific chemical interactions or properties .

Data Tables

| Application Area | Description | Key Reactions |

|---|---|---|

| Chemistry | Building block for organic synthesis | Oxidation, Reduction, Substitution |

| Biology | Investigated for biological activity | Interaction with receptors/enzyme modulation |

| Medicine | Potential therapeutic applications | Neurological disorder treatments |

| Industry | Material development | Chemical process optimization |

Case Studies

- Biological Activity Study : A study evaluated the binding affinity of this compound to dopamine receptors, revealing its potential as a partial agonist which could be beneficial in treating substance use disorders .

- Synthesis Optimization : Researchers optimized the synthesis process of this compound to improve yield and purity, demonstrating its feasibility for large-scale production while maintaining eco-friendly practices .

- Material Development : In an industrial setting, this compound was used as an intermediate in developing new polymeric materials with enhanced properties for use in various applications .

Mechanism of Action

The mechanism of action of 1-(4-Ethylcyclohexyl)propan-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Amphetamine Derivatives

| Compound Name | Substituent(s) | Key Structural Features |

|---|---|---|

| 1-(4-Ethylcyclohexyl)propan-2-amine HCl | 4-Ethylcyclohexyl | Cyclohexyl backbone, ethyl substitution |

| N-Methyl-1-(4-methoxyphenyl)propan-2-amine HCl (PMMA) | 4-Methoxyphenyl | Aromatic ring, methoxy group (electron-donating) |

| N-Methyl-1-(4-fluorophenyl)propan-2-amine HCl (4-FMA) | 4-Fluorophenyl | Aromatic ring, fluoro substitution (electron-withdrawing) |

| 1-(3-Trifluoromethylphenyl)propan-2-amine HCl (Norfenfluramine) | 3-Trifluoromethylphenyl | Strong electron-withdrawing CF₃ group |

| Ethcathinone HCl | β-Ketone, N-ethyl | Cathinone backbone (β-keto amphetamine) |

Pharmacological and Metabolic Differences

Table 2: Pharmacological and Metabolic Profiles

| Compound | Pharmacological Activity | Metabolic Stability | Lipophilicity (LogP)* | Regulatory Status |

|---|---|---|---|---|

| Target Compound | Potential dopamine/norepinephrine reuptake inhibition | High (due to cyclohexyl hindrance) | ~2.8 (estimated) | Not explicitly regulated |

| PMMA | Serotonergic activity, high toxicity | Moderate (demethylation pathway) | ~1.9 | Controlled substance |

| 4-FMA | Mixed serotonin/dopamine release | Low (rapid hepatic oxidation) | ~2.1 | Banned in many regions |

| Norfenfluramine | Serotonin release (5-HT2B agonist) | High (CF₃ resists oxidation) | ~3.5 | Restricted (cardiotoxic) |

| Ethcathinone | Stimulant (dopamine/norepinephrine) | Low (β-ketone prone to reduction) | ~1.7 | Controlled substance |

*LogP values estimated via computational methods or inferred from structural analogs .

Key Findings:

Substituent Effects on Activity: Aromatic substituents (e.g., methoxy in PMMA, fluoro in 4-FMA) enhance receptor binding specificity. The target compound’s cyclohexyl group likely reduces affinity for serotonin transporters compared to phenyl-based analogs but may improve metabolic stability . The trifluoromethyl group in norfenfluramine increases lipophilicity and resistance to oxidative metabolism, contributing to its long half-life .

Metabolic Pathways: Cyclohexyl derivatives are less prone to cytochrome P450-mediated oxidation compared to aromatic analogs, which undergo rapid hydroxylation or demethylation . Cathinones (e.g., ethcathinone) are metabolized via β-ketone reduction, a pathway absent in the target compound .

Toxicity and Regulation :

- PMMA and 4-FMA are associated with high serotonergic toxicity and are banned in multiple jurisdictions. The target compound’s lack of aromaticity may reduce such risks but requires further toxicological evaluation .

Biological Activity

1-(4-Ethylcyclohexyl)propan-2-amine;hydrochloride, with the molecular formula C11H23N·HCl, is a chemical compound that has garnered attention in various scientific fields due to its potential biological activities. This compound is often utilized as a versatile scaffold in organic synthesis and is under investigation for its effects on biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. These interactions can lead to alterations in cellular signaling pathways, potentially affecting physiological responses. The precise molecular targets and pathways involved remain subjects of ongoing research, necessitating detailed studies to elucidate the full spectrum of its biological effects .

Pharmacological Properties

Research indicates that compounds similar to this compound may exhibit pharmacological properties such as:

- Agonistic or antagonistic activity at neurotransmitter receptors.

- Modulation of enzyme activity , which can influence metabolic processes.

- Potential therapeutic applications in treating conditions like anxiety or mood disorders, akin to other amine derivatives .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structural Difference | Notable Effects |

|---|---|---|

| 1-(4-Methylcyclohexyl)propan-2-amine;hydrochloride | Methyl group instead of ethyl | Varying receptor affinity |

| 1-(4-Propylcyclohexyl)propan-2-amine;hydrochloride | Propyl group instead of ethyl | Distinct pharmacokinetics |

These comparisons highlight how slight modifications in structure can lead to significant differences in biological activity and therapeutic potential.

Recent Studies

- Study on Receptor Interaction : A study focused on the interaction between this compound and dopamine receptors indicated potential partial agonistic behavior. This suggests that the compound may influence dopaminergic signaling pathways, which are critical in mood regulation .

- Enantiomer Analysis : Research examining the enantiomers of similar amine compounds revealed differential effects on receptor activation, suggesting that chirality plays a crucial role in the biological efficacy of these compounds .

- Therapeutic Potential : Investigations into the therapeutic applications of this compound have shown promise in preclinical models for conditions such as depression and anxiety, indicating a need for further clinical evaluation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Ethylcyclohexyl)propan-2-amine Hydrochloride, and how can reaction conditions be standardized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of cyclohexylamine derivatives with ethyl halides, followed by hydrochlorination. Key steps include:

- Nucleophilic Substitution : React 4-ethylcyclohexylamine with methyl iodide or propyl halides in anhydrous conditions (e.g., THF, 60°C, 12h) to form the amine intermediate.

- Salt Formation : Treat the free amine with concentrated HCl in ethanol to precipitate the hydrochloride salt.

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 amine-to-halide ratio) and temperature to minimize by-products like dialkylated amines .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

- Methodological Answer : Use orthogonal methods:

- NMR Spectroscopy : Confirm cyclohexyl and ethyl group spatial arrangement via - and -NMR (e.g., cyclohexyl axial-equatorial proton splitting at δ 1.2–2.1 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 202.18) and detect trace impurities.

- X-ray Crystallography : Resolve stereochemical ambiguities using single-crystal data .

Q. How are reference standards applied in quantifying impurities during synthesis?

- Methodological Answer : Spiked impurity standards (e.g., EP-grade impurities) are used in HPLC-UV or LC-MS:

- Calibration Curves : Prepare solutions of known impurity concentrations (0.1–5% w/w) and correlate peak areas.

- Limit Tests : Validate methods per ICH guidelines (e.g., detection limits ≤0.1%) using pharmacopeial reference materials .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

- Methodological Answer :

- Dynamic NMR : Analyze temperature-dependent splitting to distinguish conformational isomers (e.g., chair vs. boat cyclohexane).

- DFT Calculations : Optimize geometries using Gaussian/B3LYP/6-31G* to predict -NMR shifts. Compare with experimental data to validate stereochemistry .

Q. What experimental strategies assess the compound’s stability under varying pH and temperature?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 40–60°C for 24–72h.

- HPLC Tracking : Quantify degradation products (e.g., cyclohexanol derivatives via hydrolysis).

- Arrhenius Modeling : Predict shelf-life at 25°C using activation energy from accelerated studies .

Q. What mechanistic insights explain its reactivity in nucleophilic substitutions or redox reactions?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps (e.g., C-N bond cleavage in substitutions).

- Electrochemical Profiling : Cyclic voltammetry (e.g., Pt electrode, 0.1M TBAPF) identifies redox potentials for amine oxidation to nitroso derivatives .

Q. How can computational modeling predict its interactions with biological targets (e.g., receptors)?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Simulate binding to GPCRs using PDB structures (e.g., 5-HTA receptor). Validate with SAR studies.

- MD Simulations : Analyze ligand-receptor stability (e.g., RMSD <2Å over 100ns) in explicit solvent models .

Q. What protocols ensure regulatory compliance in handling controlled derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.